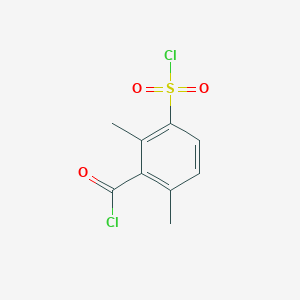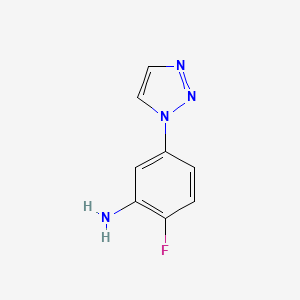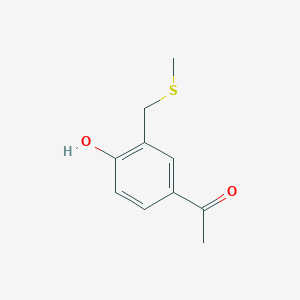
2-Fluoro-3-(furan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(furan-2-yl)pyridine is a heterocyclic compound that combines a fluorinated pyridine ring with a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(furan-2-yl)pyridine typically involves the coupling of a fluorinated pyridine derivative with a furan ring. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium-catalyzed cross-coupling of boronic acids with halogenated pyridines . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The availability of fluorinated synthetic blocks and effective fluorinating reagents has facilitated the industrial synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-(furan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-(furan-2-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(furan-2-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-Fluoropyridine: Shares the fluorinated pyridine core but lacks the furan ring.
3-(Furan-2-yl)pyridine: Contains the furan ring but lacks the fluorine atom.
2-Fluoro-4-(furan-2-yl)pyridine: Similar structure with a different substitution pattern.
Uniqueness: 2-Fluoro-3-(furan-2-yl)pyridine is unique due to the specific positioning of the fluorine and furan groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6FNO |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
2-fluoro-3-(furan-2-yl)pyridine |
InChI |
InChI=1S/C9H6FNO/c10-9-7(3-1-5-11-9)8-4-2-6-12-8/h1-6H |
InChI Key |
LTSIJYKPDBDUCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)F)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine](/img/structure/B13256298.png)
![Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13256301.png)



![Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine](/img/structure/B13256338.png)





